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molecular formula C9H7ClO2 B8295177 6-chloro-2-methyl-3(2H)-benzofuranone

6-chloro-2-methyl-3(2H)-benzofuranone

Cat. No. B8295177
M. Wt: 182.60 g/mol
InChI Key: CRUBHOKQBMYCAP-UHFFFAOYSA-N
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Patent
US05451607

Procedure details

A solution of ethyl 4-chloro-2-(1-(methoxycarbonyl)ethoxy)benzoate (7.3 g) and 60% oil dispersion (1.5 g) of sodium hydride in tetrahydrofuran (70 ml) was heated at reflux for 30 minutes, and slowly cooled to room temperature. The reaction mixture was poured into ice-aqueous ammonium chloride and extracted with ether. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was subjected to chromatography on silica gel to give 6-chloro-2-methyl-3(2H)-benzofuranone (yield, 1.8 g).
Name
ethyl 4-chloro-2-(1-(methoxycarbonyl)ethoxy)benzoate
Quantity
7.3 g
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[CH:11][C:5](C(OCC)=O)=[C:4]([O:13][CH:14]([C:16]([O:18]C)=O)[CH3:15])[CH:3]=1.[H-].[Na+]>O1CCCC1>[Cl:1][C:2]1[CH:12]=[CH:11][C:5]2[C:16](=[O:18])[CH:14]([CH3:15])[O:13][C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
ethyl 4-chloro-2-(1-(methoxycarbonyl)ethoxy)benzoate
Quantity
7.3 g
Type
reactant
Smiles
ClC1=CC(=C(C(=O)OCC)C=C1)OC(C)C(=O)OC
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice-aqueous ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(C(C(O2)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 38.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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